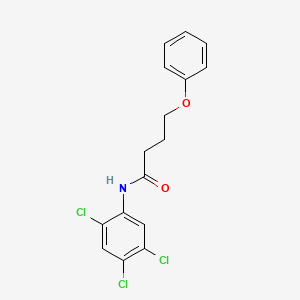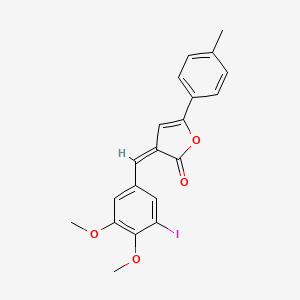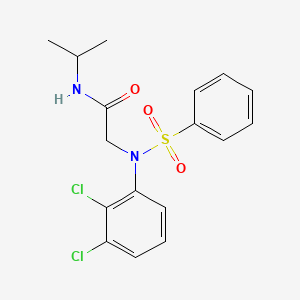![molecular formula C16H25NO2 B5230462 1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine](/img/structure/B5230462.png)
1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine, also known as MPHP, is a synthetic compound that belongs to the class of pyrrolidine cathinones. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. MPHP is a potent stimulant that can cause euphoria, increased energy, and heightened alertness.
Wirkmechanismus
1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine acts on the central nervous system by inhibiting the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which can result in the stimulation of the reward pathway and the production of feelings of pleasure and euphoria.
Biochemical and Physiological Effects
The use of 1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine can lead to a range of biochemical and physiological effects. These include increased heart rate, elevated blood pressure, and increased body temperature. 1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine can also cause insomnia, anxiety, and paranoia. Long-term use of 1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine can lead to addiction, psychosis, and other mental health problems.
Vorteile Und Einschränkungen Für Laborexperimente
1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine has been used in laboratory experiments to study its effects on the central nervous system. One advantage of using 1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine is that it is a potent dopamine reuptake inhibitor, which can lead to increased levels of dopamine in the brain. This can be useful in studying the reward pathway and the production of feelings of pleasure and euphoria. However, one limitation of using 1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine in laboratory experiments is that it can cause a range of adverse effects, including insomnia, anxiety, and paranoia.
Zukünftige Richtungen
There are several future directions for research on 1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine. One area of interest is the development of new treatments for addiction and mental health problems related to the use of 1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine. Another area of interest is the study of the long-term effects of 1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine on the brain and the body. Additionally, more research is needed to understand the mechanisms of action of 1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine and its effects on the central nervous system.
Conclusion
In conclusion, 1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine is a synthetic compound that belongs to the class of pyrrolidine cathinones. It is a potent stimulant that can cause euphoria, increased energy, and heightened alertness. 1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine has been used in scientific research to study its effects on the central nervous system. It acts by inhibiting the reuptake of dopamine, norepinephrine, and serotonin. The use of 1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine can lead to a range of biochemical and physiological effects, including increased heart rate, elevated blood pressure, and increased body temperature. 1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine has advantages and limitations for laboratory experiments, and there are several future directions for research on this compound.
Synthesemethoden
1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine can be synthesized through a multi-step process that involves the reaction of 1-pentanone with 3-methoxyphenyl magnesium bromide, followed by the reaction of the resulting compound with pyrrolidine. The final product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a potent dopamine reuptake inhibitor, which can lead to increased levels of dopamine in the brain. This can result in the stimulation of the reward pathway, leading to feelings of pleasure and euphoria.
Eigenschaften
IUPAC Name |
1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-18-15-8-7-9-16(14-15)19-13-6-2-3-10-17-11-4-5-12-17/h7-9,14H,2-6,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHYMQMOCGBZDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(3-Methoxyphenoxy)pentyl]pyrrolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B5230383.png)
![ethyl 1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5230392.png)
![4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B5230400.png)
![rel-(1R,2R,4R)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}bicyclo[2.2.1]hept-5-ene-2-carboxamide trifluoroacetate](/img/structure/B5230408.png)
![ethyl 4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate hydrochloride](/img/structure/B5230416.png)
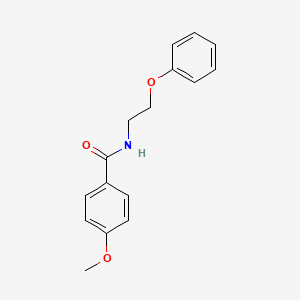

![3-methyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5230426.png)
![4-butoxy-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5230431.png)
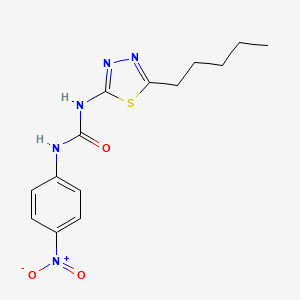
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[2-(methylthio)-5-pyrimidinyl]methyl}amine](/img/structure/B5230441.png)
